N-(5-(丁硫基)-1,3,4-噻二唑-2-基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

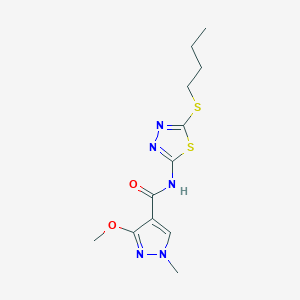

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H17N5O2S2 and its molecular weight is 327.42. The purity is usually 95%.

BenchChem offers high-quality N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. The key intermediates, 5-(butylthio)-1,3,4-thiadiazole and 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid, are synthesized separately before coupling.

5-(Butylthio)-1,3,4-thiadiazole Synthesis:

Starting with thiourea and butyl halide, the reaction under basic conditions yields butylthiourea.

Cyclization with thionyl chloride results in the formation of 5-(butylthio)-1,3,4-thiadiazole.

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Synthesis:

Starting from ethyl acetoacetate and hydrazine hydrate, pyrazole formation takes place.

Methylation using methyl iodide followed by ester hydrolysis yields the carboxylic acid.

Coupling Reaction:

The final step involves coupling the synthesized intermediates under peptide coupling conditions using EDCI and HOBt as coupling agents to obtain the target compound.

Industrial Production Methods: While industrial-scale synthesis follows the same general principles as laboratory synthesis, optimizations are made to improve yield, reduce costs, and ensure reproducibility. This may include continuous flow synthesis, advanced purification techniques, and the use of environmentally benign solvents and reagents.

化学反应分析

Types of Reactions: N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo a variety of chemical reactions:

Oxidation: Oxidative desulfurization to convert the thiadiazole ring to a thiadiazole dioxide.

Reduction: The carboxamide group can be reduced to an amine under specific conditions.

Substitution: The methoxy group on the pyrazole ring is susceptible to nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Lithium aluminium hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: N-(5-(butylthio)-1,3,4-thiadiazole-2-dioxide)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.

Reduction: N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-amine.

In Chemistry:

Used as a precursor for the synthesis of more complex heterocyclic compounds.

Valuable in organometallic chemistry for ligand design due to the presence of sulfur and nitrogen atoms which can coordinate to metals.

In Biology and Medicine:

Investigated for potential antibacterial and antifungal properties due to the presence of thiadiazole, which is known for its antimicrobial activity.

Explored as a candidate for anticancer drugs, targeting specific cellular pathways involving nitrogen and sulfur heterocycles.

In Industry:

Utilized in the development of agrochemicals for pest control, taking advantage of its unique chemical properties.

Employed in material science for the synthesis of novel polymers and coatings, leveraging its stable heterocyclic framework.

作用机制

The compound's effects are exerted through interactions with molecular targets within cells. The thiadiazole ring can interact with proteins and enzymes, potentially inhibiting their functions. The pyrazole moiety can engage in hydrogen bonding and Van der Waals interactions with biomolecules, altering biological pathways. The exact mechanism depends on the specific application, but it often involves modulation of enzyme activity or disruption of microbial cell walls.

相似化合物的比较

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.

Unique Aspects:

The butylthio group confers distinct lipophilic properties, potentially enhancing membrane permeability compared to similar compounds with shorter alkyl chains.

The combination of a thiadiazole ring and a pyrazole ring in the same molecule provides a unique scaffold for drug design, offering versatile points of chemical modification.

Conclusion: N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse synthetic routes, chemical reactivity, and broad range of applications in scientific research and industry. Its unique structure, combining thiadiazole and pyrazole rings, sets it apart from similar compounds and underpins its potential in various fields.

属性

IUPAC Name |

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2S2/c1-4-5-6-20-12-15-14-11(21-12)13-9(18)8-7-17(2)16-10(8)19-3/h7H,4-6H2,1-3H3,(H,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEXCTPSFYTNOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542335.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2542341.png)

![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 7-methyl ester](/img/structure/B2542343.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2542346.png)

![N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B2542348.png)

![3-(4-Methylphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2542349.png)